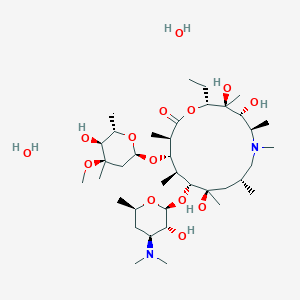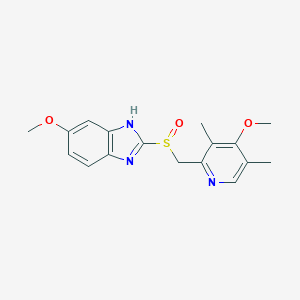
甲磺酸萘莫司他
描述
萘莫司他甲磺酸盐是一种合成的丝氨酸蛋白酶抑制剂,以其抗凝血特性而闻名。 它主要用于治疗胰腺炎和作为血液透析过程中的抗凝剂 . 萘莫司他甲磺酸盐也显示出潜在的抗病毒和抗癌特性 .
科学研究应用
萘莫司他甲磺酸盐具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, and pancreatic proteases . It also inhibits the activation of protease-activated receptors (PARs) . The mechanism of action of nafamostat mesylate is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Cellular Effects
Nafamostat mesylate has been shown to inhibit the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It has an anti-inflammatory effect in vitro .
Molecular Mechanism
Nafamostat mesylate exerts its effects at the molecular level by inhibiting several serine proteases including thrombin . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form . This results in the apparent observed inhibition of the target protein .
Temporal Effects in Laboratory Settings
Nafamostat mesylate is characterized by its short half-life . In a study conducted on critically ill patients undergoing continuous kidney replacement therapy, it was observed that there was no dose-response relationship between the dose of nafamostat mesylate and the filter life during the therapy .
Dosage Effects in Animal Models
In a study conducted on Syrian Golden hamsters, it was found that intranasal dosing of nafamostat mesylate at 5 mg/kg twice daily was able to prevent the airborne transmission of SARS-CoV-2 from infected to uninfected hamsters .
Metabolic Pathways
Nafamostat mesylate is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol . The main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive protease inhibitors .
Transport and Distribution
It is known that nafamostat mesylate is mainly hydrolyzed in the human liver cytosol .
准备方法
萘莫司他甲磺酸盐可以通过多种方法合成。 一种常见的方法是将 4-胍基苯甲酸与 6-氨基-2-萘酚反应 . 另一种方法是将萘莫司他从 4-胍基苯甲酰氯和 6-氨基-2-萘酚合成 . 工业生产方法通常侧重于优化反应条件,以实现高产率和纯度,同时最大限度地减少有害试剂和条件 .
化学反应分析
萘莫司他甲磺酸盐经历多种类型的化学反应,包括水解和丝氨酸蛋白酶的抑制。 它在肝脏中被肝羧酸酯酶和长链酰基辅酶 A 水解酶水解,产生对-胍基苯甲酸和 6-氨基-2-萘酚作为主要代谢产物 . 这些反应中常用的试剂包括用于盐化的甲磺酸 .
相似化合物的比较
萘莫司他甲磺酸盐通常与其他丝氨酸蛋白酶抑制剂(如卡莫司他和加贝酯)进行比较。 虽然这三种化合物都抑制丝氨酸蛋白酶,但萘莫司他甲磺酸盐在其快速作用特性和广谱抑制方面是独一无二的 . 类似的化合物包括:
卡莫司他: 用于治疗反流性食管炎和慢性胰腺炎.
加贝酯: 用作抗凝剂,并用于治疗急性胰腺炎.
属性
CAS 编号 |
82956-11-4 |
|---|---|
分子式 |
C20H21N5O5S |
分子量 |
443.5 g/mol |
IUPAC 名称 |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
InChI 键 |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
手性 SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
外观 |
Assay:≥98%A crystalline solid |
Pictograms |
Health Hazard |
同义词 |
6'-amidino-2-naphthyl 4-guanidinobenzoate FUT 175 FUT-175 nafamostat nafamostat dihydrochloride nafamostat mesilate nafamostat mesylate nafamstat mesilate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nafamostat mesylate is a synthetic serine protease inhibitor. [, , , , , ] It exerts its effects by binding to and inhibiting various serine proteases, including transmembrane serine protease 2 (TMPRSS2). [, , ] This inhibition can interfere with viral entry into host cells, particularly in the case of coronaviruses like SARS-CoV-2, where TMPRSS2 plays a role in priming the spike protein. [, , ]
ANone: Nafamostat mesylate's inhibition of serine proteases can have several downstream effects:
- Antiviral activity: By inhibiting TMPRSS2, Nafamostat mesylate can hinder the entry of SARS-CoV-2 into host cells, potentially reducing viral replication. [, , ]
- Anticoagulant effects: Nafamostat mesylate can inhibit coagulation factors, including thrombin, leading to anticoagulant effects. [] This property makes it useful in treating conditions like disseminated intravascular coagulation (DIC). []
- Anti-inflammatory effects: Nafamostat mesylate may also modulate inflammatory responses, potentially by influencing cytokine production and inflammatory signaling pathways. [, ]
A: The molecular formula of Nafamostat mesylate is C19H21N7O2 • 2(CH4O3S). It has a molecular weight of 540.6 g/mol. []
A: Nafamostat mesylate functions primarily as an inhibitor rather than a catalyst. It does not directly catalyze reactions but instead blocks the activity of target enzymes. [, , , , , ]
A: Yes, molecular docking studies have investigated the interactions between Nafamostat mesylate and TMPRSS2. [] These studies provide insights into the binding mode and affinity of Nafamostat mesylate to its target. []
ANone: The provided research primarily focuses on Nafamostat mesylate itself, and detailed SAR studies exploring modifications to its structure are not included.
A: Nafamostat mesylate is known to be unstable in aqueous solutions. [, ] Formulations often employ strategies like lyophilization and the inclusion of stabilizers. Citric acid, organic buffer systems, and lecithin have been explored for their stabilizing properties. [, ] For instance, co-spray drying with lecithin and mannitol has been investigated for creating inhalable microparticles with enhanced stability. []
ANone: The research focuses primarily on clinical and pharmacological aspects. It does not delve into specific SHE regulations.
A: One study indicated that the bioavailability of Nafamostat mesylate in tablet form was approximately 25% higher than that of an oral solution. []
A: Researchers have used various cell lines, including Calu-3 (human lung epithelium-derived) and VeroE6/TMPRSS2 cells, to investigate the antiviral activity of Nafamostat mesylate against SARS-CoV-2. [, ]
ANone: Yes, Nafamostat mesylate has shown efficacy in preclinical animal models:
- Acute pancreatitis: Studies in dogs with acute pancreatitis demonstrated that continuous arterial infusion of Nafamostat mesylate through the superior mesenteric artery improved survival rates, though it did not significantly prevent bacterial translocation. []
- Spinal cord injury: In a rat model of spinal cord injury, Nafamostat mesylate administration led to improvements in functional recovery and a reduction in immune cell infiltration. []
ANone: The provided research does not provide specific information regarding the development of resistance to Nafamostat mesylate.
ANone: While the primary focus of the provided research is on the scientific aspects of Nafamostat mesylate, some adverse events are mentioned:
- Hyperkalemia: Nafamostat mesylate can lead to hyperkalemia, likely due to its inhibition of amiloride-sensitive sodium channels (ENaC) in the kidneys. [, , , ] This effect necessitates close monitoring of potassium levels, especially in patients with COVID-19 who may already be susceptible to potassium disturbances. []
- Anaphylaxis: Anaphylactic reactions to Nafamostat mesylate, while rare, have been reported in patients undergoing hemodialysis. [, ]
- Phlebitis: The administration of Nafamostat mesylate, particularly for extended periods, has been associated with an increased risk of phlebitis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















